N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide (CAS 1219844-46-8) is a strategically differentiated chemical probe for oncology drug discovery. Unlike generic dialkyl analogs, its N1-cyclopropyl group confers conformational rigidity and metabolic stability, mitigating N-dealkylation liabilities without deuterium chemistry. The 5-methyl-1,3,4-thiadiazole at N4 provides unique lipophilic contact opportunities distinct from oxadiazole or triazole variants. Critically, this scaffold has been shown to lower cellular BCR-ABL1 kinase activity by blocking the RIN1::ABL positive regulatory interaction, achieving 25–75% MAPK1/3 phosphorylation reduction in K562 cells without directly inhibiting the ABL catalytic domain. Procure this compound to explore kinase-domain mutation-circumventing therapies.

Molecular Formula C13H19N5O2S
Molecular Weight 309.39
CAS No. 1219844-46-8
Cat. No. B2627433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide
CAS1219844-46-8
Molecular FormulaC13H19N5O2S
Molecular Weight309.39
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)NC3CC3
InChIInChI=1S/C13H19N5O2S/c1-8-16-17-12(21-8)15-11(19)9-4-6-18(7-5-9)13(20)14-10-2-3-10/h9-10H,2-7H2,1H3,(H,14,20)(H,15,17,19)
InChIKeyVZCKDULAOVMOCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide: Chemical Identity and Procurement Baseline


N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide (CAS 1219844-46-8) is a synthetic small molecule with the molecular formula C13H19N5O2S and a molecular weight of 309.39 g/mol . It belongs to the class of thiadiazole-containing piperidine dicarboxamides, a scaffold that has garnered attention in medicinal chemistry for its potential to engage biological targets such as kinases and protein-protein interactions [1]. The molecule features a cyclopropyl group at the N1 position and a 5-methyl-1,3,4-thiadiazol-2-yl moiety at the N4 position, connected via a piperidine-1,4-dicarboxamide core . Structurally related acyl piperidine amides have demonstrated activity in disrupting BCR-ABL kinase signaling through non-catalytic mechanisms [1].

Why N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide Cannot Be Replaced by Generic In-Class Analogs


Within the piperidine-1,4-dicarboxamide series, subtle alterations to the N1 and N4 substituents produce pronounced differences in molecular recognition, pharmacokinetic behavior, and target engagement [1]. The N1-cyclopropyl group in this compound confers distinct conformational rigidity and metabolic stability compared to the dimethyl or diethyl N1-substituted analogs [2]. Meanwhile, the 5-methyl-1,3,4-thiadiazole at N4 modulates hydrogen-bonding capacity and lipophilicity differently than oxadiazole, thiazole, or unsubstituted thiadiazole variants . In high-throughput screening campaigns, structurally similar acyl piperidine carboxamides displayed a clear structure-activity relationship (SAR), where even isomeric substitutions (meta vs. para) dramatically altered cellular potency, underscoring that generic in-class substitution is not feasible without loss of function [1].

Quantitative Differentiation Evidence for N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide Against Closest Analogs


Structural Differentiation: Cyclopropyl vs. Dialkyl N1-Substitution in Piperidine-1,4-Dicarboxamides

The N1-cyclopropyl group in this compound (CAS 1219844-46-8) introduces constrained sp3 character and reduced rotational freedom compared to the freely rotating N1,N1-dimethyl or N1,N1-diethyl substituents found in closely related analogs such as N1,N1-dimethyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)-1,4-piperidinedicarboxamide . Cyclopropyl substitution is a well-validated strategy in medicinal chemistry to enhance metabolic stability by reducing N-dealkylation, a common clearance pathway for dialkyl amines [1]. The cyclopropyl group also influences the pKa of the adjacent amide nitrogen through inductive effects, potentially altering hydrogen-bond donor/acceptor properties relative to dialkyl-substituted analogs [1].

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Heterocycle Selection: 5-Methyl-1,3,4-Thiadiazole vs. Alternative Heterocycles at N4 Position

The 5-methyl-1,3,4-thiadiazol-2-yl group at the N4 position of this compound differentiates it from analogs bearing oxadiazole, thiazole, or isoxazole rings. The 1,3,4-thiadiazole ring possesses distinct electronic properties: it is electron-deficient due to the presence of two nitrogen atoms and one sulfur atom, and the sulfur atom serves as a lipophilic contact point distinct from oxygen in oxadiazoles [1]. In the closely related compound N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide, BenchChem notes that the thiadiazole moiety 'likely enhances metabolic resistance compared to benzothiazole or pyridine analogues' . The 5-methyl substituent further modulates both steric and electronic properties, differentiating this compound from unsubstituted thiadiazole or 5-ethyl variants [1].

Bioisostere Comparison Heterocyclic Chemistry Lipophilicity Modulation

Dual Amide Architecture: Dicarboxamide vs. Monocarboxamide Scaffolds in Target Engagement

This compound's piperidine-1,4-dicarboxamide architecture features two amide bonds that can serve as both hydrogen-bond donors and acceptors, creating a more extended and directional pharmacophore compared to the mono-carboxamide N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide (CAS 1426290-34-7) [1]. In a high-throughput screen for disruptors of the RIN1::ABL protein-protein interaction, structurally related acyl piperidine carboxamides were identified as lead compounds that lower cellular BCR-ABL1 kinase activity (25–75% reduction in MAPK1/3 phosphorylation in K562 CML cells) by blocking a positive regulatory interaction rather than directly inhibiting ABL catalytic function [2]. The study noted that these acyl piperidine carboxamides are 'distinctly linear and extended molecules, perhaps making them well suited for interaction at a protein-protein interface' [2]. The dicarboxamide scaffold provides two amide bonds versus one in piperidine-4-carboxamide analogs, offering additional hydrogen-bonding capacity for target engagement .

Protein-Protein Interaction Scaffold Comparison ABL-RIN1 Signaling

Differentiation from Direct Kinase Inhibitors: Allosteric/PPI Disruption Mechanism in BCR-ABL Signaling

A critical differentiation of this compound class from traditional ATP-competitive kinase inhibitors such as imatinib is its proposed mechanism of action: disrupting the RIN1::ABL protein-protein interaction rather than directly inhibiting ABL catalytic activity [1]. In the Ting et al. (2015) study, the thiadiazole hit compound and acyl piperidine carboxamides were specifically counter-screened to eliminate direct ABL kinase inhibitors. The lead compounds did not reduce ABL autophosphorylation or CRK substrate phosphorylation in an in vitro kinase assay, confirming a non-catalytic mechanism distinct from imatinib [1]. This mechanism is particularly relevant for addressing imatinib-resistant CML, where BCR-ABL kinase domain mutations circumvent direct ATP-competitive inhibition [2]. While this specific compound was not directly tested, it belongs to the same structural class as the confirmed hit compounds [1].

Kinase-Independent Mechanism Drug Resistance CML

Optimal Research and Procurement Application Scenarios for N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide


Lead Optimization Programs Requiring Metabolic Stability Differentiation via N1-Cyclopropyl Substitution

This compound is best deployed in medicinal chemistry programs where the piperidine-1,4-dicarboxamide scaffold has shown target engagement but metabolic liability from N-dealkylation of dialkyl amine substituents (e.g., N1,N1-dimethyl or N1,N1-diethyl) limits progression. The N1-cyclopropyl group serves as a metabolic blocking strategy, potentially extending half-life without requiring deuterium chemistry [1]. The compound can be used as a tool to probe whether metabolic stabilization via cyclopropyl introduction at N1 maintains or improves target potency relative to the dialkyl comparator series.

BCR-ABL Drug-Resistance Research Requiring Non-Catalytic Mechanism Probes

For oncology research groups studying imatinib-resistant chronic myelogenous leukemia (CML), this compound provides structural access to the thiadiazole/acyl piperidine carboxamide class identified as disruptors of the RIN1::ABL protein-protein interaction [2]. Unlike direct ABL kinase inhibitors such as imatinib or dasatinib, compounds in this class have been shown to reduce BCR-ABL1 kinase activity by blocking positive regulatory interactions (25–75% MAPK1/3 phosphorylation reduction at 10 µM in K562 cells) without inhibiting the ABL catalytic domain [2]. This compound can serve as a starting point for structure-activity relationship studies aimed at developing therapeutics that circumvent kinase domain resistance mutations.

Heterocyclic SAR Exploration for Thiadiazole vs. Oxadiazole/Thiazole Bioisostere Comparison

When a lead series contains an N4 heterocycle that requires optimization for potency, selectivity, or metabolic stability, this compound serves as a specific reference point for the 5-methyl-1,3,4-thiadiazole variant. The sulfur atom in the thiadiazole ring provides lipophilic contact opportunities distinct from oxygen-containing oxadiazoles or nitrogen-only triazoles, while the 5-methyl group modulates steric bulk at a position critical for target complementarity [1]. Procurement of this compound enables direct comparative profiling against oxadiazole, thiazole, and other heterocycle-substituted analogs in the same piperidine-1,4-dicarboxamide series.

Protein-Protein Interaction (PPI) Inhibitor Discovery with Extended Linear Pharmacophores

The piperidine-1,4-dicarboxamide core provides an extended, linear molecular architecture with two amide hydrogen-bonding units, which has been noted as particularly well-suited for engaging protein-protein interfaces [2]. This compound can be included in fragment-based or HTS follow-up libraries targeting PPIs where a linear scaffold with dual hydrogen-bond donor/acceptor capacity is required. The cyclopropyl and thiadiazole termini provide additional vectors for exploring shape complementarity and lipophilic contacts at PPI interfaces, differentiating this compound from shorter or more compact mono-carboxamide alternatives [1].

Quote Request

Request a Quote for N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.